molecular formula C9H11NOS B1607108 n,n-dimethyl-2-sulfanylbenzamide CAS No. 20877-02-5

n,n-dimethyl-2-sulfanylbenzamide

Cat. No.: B1607108
CAS No.: 20877-02-5
M. Wt: 181.26 g/mol
InChI Key: FXRWSGAWEVMMJW-UHFFFAOYSA-N
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Description

n,n-dimethyl-2-sulfanylbenzamide: is an organic compound with the molecular formula C9H11NOS 2-mercapto-N,N-dimethylbenzamide . This compound is characterized by the presence of a mercapto group (-SH) attached to the ortho position of a benzamide structure. It is primarily used for research and development purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-dimethyl-2-sulfanylbenzamide typically involves the reaction of o-aminobenzamide with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction proceeds through nucleophilic substitution, where the amino group is replaced by a mercapto group .

Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n,n-dimethyl-2-sulfanylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions . Its mercapto group allows it to form covalent bonds with cysteine residues in proteins, making it a valuable tool for probing protein function .

Medicine: While not directly used as a drug, this compound is employed in medicinal chemistry research to develop new therapeutic agents. Its ability to interact with biological molecules makes it a candidate for drug discovery studies .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and polymers . Its unique chemical properties make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of n,n-dimethyl-2-sulfanylbenzamide involves its ability to form covalent bonds with target molecules. The mercapto group (-SH) can react with electrophilic centers in proteins or other molecules, leading to the formation of stable adducts. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • o-Hydroxy-N,N-dimethylbenzamide
  • o-Amino-N,N-dimethylbenzamide
  • o-Methylthio-N,N-dimethylbenzamide

Comparison:

Uniqueness: n,n-dimethyl-2-sulfanylbenzamide is unique due to its mercapto group , which provides distinct reactivity and binding properties. This makes it particularly useful in applications requiring covalent modification of target molecules .

Properties

CAS No.

20877-02-5

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

N,N-dimethyl-2-sulfanylbenzamide

InChI

InChI=1S/C9H11NOS/c1-10(2)9(11)7-5-3-4-6-8(7)12/h3-6,12H,1-2H3

InChI Key

FXRWSGAWEVMMJW-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC=CC=C1S

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1S

20877-02-5

Origin of Product

United States

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